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Tris(i-propylcyclopentadienyl)dysprosium(III)

Atomic Layer Deposition Growth Per Cycle Rare Earth Oxide Thin Films

Dy(iPrCp)₃ delivers a 0.65 Å/cycle GPC and a broad 200–300°C ALD window, enabling precise thickness control for sub-5 nm Dy₂O₃ gate dielectrics. Its 1.76× higher GPC vs. Pr(EtCp)₃ and 2.8–5.7× advantage over β-diketonate precursors boost throughput in Dy-doped HfO₂/ZrO₂ films. Supplied at ≥99.9% metals purity (REO), it arrives reactor-ready, eliminating in-house purification and accelerating MOS capacitor qualification.

Molecular Formula C24H33Dy
Molecular Weight 484.0 g/mol
CAS No. 952518-08-0
Cat. No. B6314847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(i-propylcyclopentadienyl)dysprosium(III)
CAS952518-08-0
Molecular FormulaC24H33Dy
Molecular Weight484.0 g/mol
Structural Identifiers
SMILESCC(C)[C-]1C=CC=C1.CC(C)[C-]1C=CC=C1.CC(C)[C-]1C=CC=C1.[Dy+3]
InChIInChI=1S/3C8H11.Dy/c3*1-7(2)8-5-3-4-6-8;/h3*3-7H,1-2H3;/q3*-1;+3
InChIKeyXRFLKOZVUPHSGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris(i-propylcyclopentadienyl)dysprosium(III) (CAS 952518-08-0): A Volatile Homoleptic Dy(III) Cyclopentadienyl ALD/CVD Precursor for High‑k Dielectric and Electronic Thin‑Film Procurement


Tris(i‑propylcyclopentadienyl)dysprosium(III), abbreviated Dy(iPrCp)₃, is a homoleptic organometallic complex of dysprosium(III) featuring three substituted cyclopentadienyl ligands. It belongs to the class of volatile lanthanide metallocene precursors developed primarily for atomic layer deposition (ALD) and chemical vapor deposition (CVD) of dysprosium‑containing oxide thin films for high‑k gate dielectrics and related microelectronic applications. The compound is commercially available with a purity specification of ≥99.9 % metals basis (REO) and is sold under the trade name AE Organometallics™ by American Elements .

Why Tris(i‑propylcyclopentadienyl)dysprosium(III) Cannot Simply Be Replaced by Another Dysprosium Precursor in ALD/CVD Thin‑Film Production


Replacing Dy(iPrCp)₃ with a superficially similar dysprosium precursor – even one within the same broad ligand family – can fundamentally alter the ALD growth characteristics (growth per cycle, GPC), the ALD temperature window, film purity, and nucleation behaviour. The isopropyl‑substituted cyclopentadienyl ligand imparts a specific balance of thermal stability and volatility that differs from ethyl‑substituted , methyl‑substituted, or heteroleptic amidinate‑cyclopentadienyl analogues , as well as from guanidinate‑based Dy precursors . Direct comparative ALD data show that GPC values vary by more than 1.7‑fold even among homoleptic tris(cyclopentadienyl) rare‑earth precursors , and by nearly an order of magnitude when compared to β‑diketonate‑based precursors . Consequently, substituting Dy(iPrCp)₃ without re‑optimising the deposition process can lead to non‑conformal films, incorrect thickness control, or unacceptable impurity levels, all of which are critical failures in semiconductor fabrication workflows.

Product-Specific Quantitative Evidence: How Dy(iPrCp)₃ Compares to Its Closest Dysprosium-Containing ALD Precursor Alternatives


ALD Growth‑Per‑Cycle: Dy(iPrCp)₃ Delivers 1.76× the Growth Rate of the Homoleptic Pr(EtCp)₃ Analogue Under Identical ALD Conditions

In a direct head‑to‑head ALD comparison of homoleptic tris(cyclopentadienyl) rare‑earth precursors evaluated under identical process conditions, Dy(iPrCp)₃ achieved a growth rate of 0.65 Å cycle⁻¹, while the ethyl‑substituted analogue Pr(EtCp)₃ produced only 0.37 Å cycle⁻¹. This represents a 1.76‑fold, or roughly 75 %, higher material deposition efficiency per ALD cycle for Dy(iPrCp)₃ .

Atomic Layer Deposition Growth Per Cycle Rare Earth Oxide Thin Films

ALD Growth‑Per‑Cycle Compared to the Leading Guanidinate‑Based Dy Precursor: Dy(iPrCp)₃ Provides a Lower, Finer‑Control GPC for Ultra‑Thin Film Requirements

In a cross‑study comparison using comparable ALD conditions (Si(100) substrate, H₂O co‑reactant, substrate temperature range overlapping at 200–275 °C), the homoleptic guanidinate precursor Dy(DPDMG)₃ (tris(N,N′‑diisopropyl‑2‑dimethylamido‑guanidinato)dysprosium(III)) demonstrated a constant GPC of 1.0 Å cycle⁻¹ , whereas Dy(iPrCp)₃ produced a GPC of 0.65 Å cycle⁻¹ . The 35 % lower GPC of Dy(iPrCp)₃ is a quantifiable advantage when the target film thickness is ≤5 nm, where a higher‑GPC precursor would require fewer cycles and thus offer coarser digital thickness control.

Atomic Layer Deposition Growth Per Cycle Ultrathin Film Control

Precursor Ligand Class Advantage: Cyclopentadienyl‑Based ALD Precursors Like Dy(iPrCp)₃ Outperform β‑Diketonate Precursors in Growth Rate by up to 5.7‑fold

Across the broader class of rare‑earth ALD precursors, cyclopentadienyl‑based complexes (using H₂O as the oxygen source) deliver significantly higher growth rates than the conventional β‑diketonate/ozone system. For instance, (CpMe)₃Y/H₂O produces a GPC of 1.2–1.3 Å cycle⁻¹, compared to only 0.23 Å cycle⁻¹ for Y(thd)₃/O₃ – a 5.2‑ to 5.7‑fold advantage . Although this datum is for yttrium rather than dysprosium, Dy(iPrCp)₃ belongs to the same homoleptic tris(cyclopentadienyl) ligand class and benefits from the same mechanistic advantage: the Cp ligand is more readily eliminated by hydrolysis with H₂O than the chelating β‑diketonate ligand, leading to faster surface saturation per ALD cycle. The Dy(iPrCp)₃‑specific GPC of 0.65 Å cycle⁻¹ is therefore in the same high‑performing class.

Precursor Ligand Class Growth Rate Enhancement Cyclopentadienyl vs β‑Diketonate

Purity Specification: Commercially Available Dy(iPrCp)₃ at ≥99.9 % Metals Basis (REO) Meets Semiconductor‑Grade Precursor Requirements

Commercially sourced Dy(iPrCp)₃ is routinely supplied at a purity of ≥99.9 % metals basis (REO) . This high level of metal purity minimises the introduction of deleterious metallic contaminants (e.g., Fe, Na, Ca) that can degrade the electrical performance of high‑k dielectric layers. For procurement purposes, this specification meets or exceeds the typical ≥99.9 % metals basis benchmark expected for ALD precursors in semiconductor pilot‑line and production environments. The product is also available through major scientific chemical distributors such as Strem Chemicals (product code 66‑3000) .

Precursor Purity Semiconductor Grade Metals Basis Specification

ALD Nucleation Behaviour: Dy(iPrCp)₃‑Based ALD Processes Exhibit No Nucleation Incubation, Ensuring Linear Film Growth from the First Cycle

In assessments of ALD growth characteristics, Dy precursors based on the iPrCp ligand system (including Dy(iPrCp)₃) display typical ALD‑type growth with no nucleation incubation period, meaning film thickness increases linearly with the number of deposition cycles from the very first cycle . This contrasts with some alternative Dy precursor chemistries where an incubation period of several to tens of cycles is observed before steady‑state growth is achieved, leading to non‑linear thickness vs. cycle‑count relationships and complicating process calibration .

ALD Nucleation Linear Film Growth No Incubation Period

ALD Temperature Window: Dy(iPrCp)₃ Demonstrates a Broad ALD Processing Window Spanning at Least 200–300 °C, Compatible with Standard Semiconductor Thermal Budgets

The ALD evaluation of Dy(iPrCp)₃ was conducted across a substrate temperature range of 200–300 °C, and the precursor displayed stable, reproducible growth characteristics throughout this window with no signs of thermal decomposition that would compromise self‑limiting behaviour . This temperature window overlaps directly with the 200–275 °C range reported for the guanidinate precursor Dy(DPDMG)₃ and is broadly compatible with the thermal budgets of back‑end‑of‑line (BEOL) CMOS processing (typically ≤400 °C). Compared to some β‑diketonate precursors that require substrate temperatures of ≥300 °C to achieve adequate growth rates, Dy(iPrCp)₃ offers greater flexibility for integration with temperature‑sensitive underlayers or resist materials.

ALD Temperature Window Process Latitude Thermal Budget Compatibility

Best Research and Industrial Application Scenarios for Tris(i‑propylcyclopentadienyl)dysprosium(III) Based on Quantified Evidence


Dy₂O₃ Ultra‑Thin High‑k Gate Dielectric Layers (Sub‑5 nm) Requiring Fine Digital Thickness Control

Owing to its moderate GPC of 0.65 Å cycle⁻¹, Dy(iPrCp)₃ is ideally suited for ALD of Dy₂O₃ gate dielectric films in the sub‑5 nm thickness regime. The per‑cycle material addition is sufficiently fine that 31 to 77 cycles span the 2–5 nm range, providing ample process latitude for precise digital thickness tuning compared to higher‑GPC precursors such as Dy(DPDMG)₃ (1.0 Å cycle⁻¹) [REFS-1, REFS-2]. The absence of nucleation incubation ensures that the targeted thickness is achieved exactly as calculated, without empirical offset corrections .

High‑Throughput ALD of Dy‑Doped High‑k Materials Where Throughput Is Prioritised Over Sub‑Angstrom Thickness Control

When throughput is a primary manufacturing concern, Dy(iPrCp)₃ provides a 1.76‑fold higher GPC than Pr(EtCp)₃ (0.65 vs. 0.37 Å cycle⁻¹) , and a class‑level 2.8‑ to 5.7‑fold advantage over β‑diketonate precursors . This makes Dy(iPrCp)₃ a compelling choice for deposition of Dy‑doped HfO₂ or ZrO₂ films where the Dy serves as a stabiliser dopant at 1–5 % atomic concentration and the absolute Dy₂O₃ deposition rate directly limits the overall ALD cycle throughput.

BEOL‑Compatible ALD Processes Requiring a Broad Temperature Window (200–300 °C)

Dy(iPrCp)₃ maintains stable, self‑limiting ALD growth across a verified 200–300 °C substrate temperature window , overlapping with BEOL thermal budgets (≤400 °C) and extending at least 25 °C higher on the upper end than the commonly cited 200–275 °C window of the guanidinate alternative Dy(DPDMG)₃ . This broader upper window provides an additional safety margin against temperature overshoot in multi‑wafer batch ALD tools and reduces concerns about precursor decomposition at hot spots.

Semiconductor Pilot‑Line and Early Production Requiring Commercial‑Grade Purity Without In‑House Purification

With a commercial purity specification of ≥99.9 % metals basis (REO) and availability through established scientific chemical distributors including Strem Chemicals (catalogue 66‑3000) , Dy(iPrCp)₃ meets the purity requirements for semiconductor pilot‑line qualification without the need for additional in‑house sublimation or recrystallisation. This reduces the time from precursor procurement to first electrical test data on MOS capacitor structures.

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